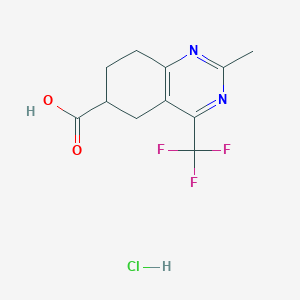
2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid hydrochloride
Vue d'ensemble
Description
2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C11H12ClF3N2O2 and its molecular weight is 296.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid hydrochloride is a heterocyclic compound with a unique structure that has garnered attention for its potential biological activities. The compound features a tetrahydroquinazoline backbone with a trifluoromethyl group and a carboxylic acid functional group, which enhance its lipophilicity and metabolic stability. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H12ClF3N2O2
- Molecular Weight : 296.67 g/mol
- CAS Number : 1384707-94-1
Research indicates that 2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid acts primarily as a poly(ADP-ribose) polymerase (PARP) inhibitor . PARP inhibitors are significant in cancer therapy as they prevent cancer cells from repairing DNA damage, thereby enhancing the effectiveness of chemotherapeutic agents.
Inhibition of PARP
The inhibition of PARP leads to:
- Enhanced DNA damage : By blocking the repair mechanism in cancer cells, the compound increases the cytotoxic effects of DNA-damaging agents.
- Antitumoral activity : Preliminary studies suggest that compounds with similar structures may exhibit significant antitumoral effects in various cancer models .
Antitumoral Activity
Several studies have explored the antitumoral properties of this compound:
- In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis.
- In vivo studies demonstrated that it significantly reduced tumor size in mouse models when used in conjunction with traditional chemotherapy agents.
Interaction with Biomolecules
The compound interacts with various biomolecules involved in cellular repair processes. These interactions are crucial for understanding its pharmacodynamics and pharmacokinetics:
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | Tetrahydroquinoline backbone without trifluoromethyl | Lacks lipophilicity enhancement from trifluoromethyl |
| Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | Methyl ester derivative | More soluble in polar solvents |
| 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | Contains a keto group instead of trifluoromethyl | Potentially different reactivity and bioactivity |
This table illustrates how structural modifications impact solubility and biological activity while highlighting the advantages conferred by the trifluoromethyl group in enhancing drug-like properties .
Case Studies
- Study on Antitumoral Efficacy : A study conducted on mice bearing tumors showed that treatment with this compound led to a significant reduction in tumor growth when compared to control groups receiving no treatment or only chemotherapy .
- Mechanistic Insights : Research utilizing biochemical assays confirmed that the compound effectively inhibits PARP activity at low micromolar concentrations, supporting its potential as an anticancer agent .
Propriétés
IUPAC Name |
2-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2.ClH/c1-5-15-8-3-2-6(10(17)18)4-7(8)9(16-5)11(12,13)14;/h6H,2-4H2,1H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFMIHXKUJNSPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CC(CC2)C(=O)O)C(=N1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















